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molecular formula C8H13ClN2S B8753757 4-(1,3-Thiazol-2-yl)piperidine hydrochloride

4-(1,3-Thiazol-2-yl)piperidine hydrochloride

Cat. No. B8753757
M. Wt: 204.72 g/mol
InChI Key: PCIPGNRRQSCEEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07491737B2

Procedure details

Prepared similarly as in the case of 4-(1H-imidazol-2-yl)piperidine dihydrochloride using 1,3-thiazole instead of 1-(diethoxymethyl)-1H-imidazole in Step A. 1H NMR (400 MHz, D2O): 8.24 (m, 1 H), 7.90(m, 1H), 3.77-3.68 (m, 1H), 3.57 (br. d, J=13 Hz, 2H), 3.19 (br. t, J=13 Hz, 2H), 2.42 (br. d, J=13 Hz, 21), 2.11-2.01 (m, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[ClH:1].Cl.[NH:3]1[CH:7]=[CH:6]N=[C:4]1[CH:8]1[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1.[S:14]1C=CN=C1>>[ClH:1].[S:14]1[CH:6]=[CH:7][N:3]=[C:4]1[CH:8]1[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1 |f:0.1.2,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.Cl.N1C(=NC=C1)C1CCNCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C=NC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
Cl.S1C(=NC=C1)C1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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